molecular formula C16H23N3O B4339658 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide

Cat. No.: B4339658
M. Wt: 273.37 g/mol
InChI Key: AKSXPYNGNDJDOE-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide: is a synthetic organic compound that features a pyrazole ring and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide typically involves the reaction of 1-adamantanecarboxylic acid with a suitable pyrazole derivative. The process may include the following steps:

    Formation of the Pyrazole Derivative: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine and diketone precursors.

    Coupling Reaction: The pyrazole derivative is then coupled with 1-adamantanecarboxylic acid using coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) under anhydrous conditions to form the desired amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the adamantane moiety, potentially converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under controlled conditions to achieve specific substitutions.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the adamantane moiety.

    Substitution: Functionalized pyrazole derivatives with various substituents.

Scientific Research Applications

Biology: The compound’s unique structure makes it a candidate for studying biological interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research into the medicinal applications of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide includes its potential use as an antiviral, antibacterial, or anticancer agent. Its ability to interact with biological targets makes it a promising lead compound for drug development.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the adamantane moiety provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine dihydrochloride
  • 1-methyl-1H-pyrazole-4-boronic acid pinacol ester
  • 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide

Uniqueness: N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide stands out due to the presence of the adamantane moiety, which imparts unique steric and electronic properties. This structural feature enhances the compound’s stability and interaction with biological targets, making it a valuable scaffold for drug design and materials science applications.

Properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-19-10-14(9-18-19)8-17-15(20)16-5-11-2-12(6-16)4-13(3-11)7-16/h9-13H,2-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSXPYNGNDJDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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